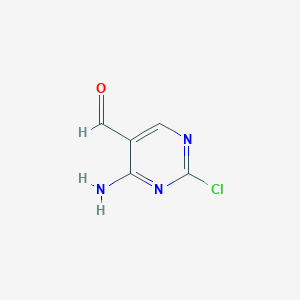

4-Amino-2-chloropyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-chloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H4ClN3O . It has a molecular weight of 157.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-amino-4-chloropyrimidine-5-carbaldehyde and its derivatives involves various processes such as amination, solvolysis, and condensation . These processes occur under mild and environmentally friendly conditions, influenced by the structural factors of the starting pyrimidine and a high concentration of alkoxide ions .Molecular Structure Analysis

The InChI code for 4-Amino-2-chloropyrimidine-5-carbaldehyde is 1S/C5H4ClN3O/c6-5-8-1-3 (2-10)4 (7)9-5/h1-2H, (H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

The aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported . The isolated compounds are products of amination, solvolysis, and condensation processes .Physical And Chemical Properties Analysis

4-Amino-2-chloropyrimidine-5-carbaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Pharmaceuticals and Drug Development

4-Amino-2-chloropyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine core is a common scaffold in many drugs, making it essential for developing new therapeutic agents. This compound can be used to create antiviral, antibacterial, and anticancer drugs due to its ability to interact with biological targets effectively .

Organic Synthesis

In organic chemistry, 4-Amino-2-chloropyrimidine-5-carbaldehyde is utilized as a building block for synthesizing more complex molecules. It participates in various reactions, including nucleophilic substitution and condensation reactions, to form heterocyclic compounds. These reactions are crucial for creating new materials and chemicals with specific properties .

Agricultural Chemicals

This compound is also significant in the development of agrochemicals. It serves as a precursor for synthesizing herbicides, fungicides, and insecticides. The pyrimidine ring’s stability and reactivity make it suitable for creating compounds that can protect crops from pests and diseases, thereby enhancing agricultural productivity .

Material Science

In material science, 4-Amino-2-chloropyrimidine-5-carbaldehyde is used to develop new materials with unique properties. It can be incorporated into polymers and other materials to enhance their thermal stability, mechanical strength, and chemical resistance. These materials have applications in various industries, including electronics, automotive, and aerospace .

Biochemical Research

This compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in enzymatic reactions, helping researchers understand the mechanisms of various biological processes. This knowledge is crucial for developing new diagnostic tools and treatments for diseases .

Environmental Science

In environmental science, 4-Amino-2-chloropyrimidine-5-carbaldehyde is used to develop sensors and detection systems for monitoring pollutants. Its chemical properties enable it to interact with specific contaminants, making it useful for creating sensitive and selective detection methods. These systems are essential for ensuring environmental safety and compliance with regulations .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to natural nucleotides .

Mode of Action

It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This allows for a variety of substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical processes due to their structural similarity to natural nucleotides .

Pharmacokinetics

Its Log Kp (skin permeation) is -6.67 cm/s, indicating low skin permeability . The compound is also very soluble, with a solubility of 2.18-3.02 mg/ml .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities due to their structural similarity to natural nucleotides .

properties

IUPAC Name |

4-amino-2-chloropyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXFKRCZAGHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393547-54-0 |

Source

|

| Record name | 4-Amino-2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylbenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2464467.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2464470.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2464474.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2464475.png)

![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2464478.png)

![N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464482.png)

![1-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2464484.png)

![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)